molecular formula C4H10AlO B045353 Aluminum tert-butoxide CAS No. 556-91-2

Aluminum tert-butoxide

Cat. No.: B045353
CAS No.: 556-91-2
M. Wt: 101.10 g/mol
InChI Key: ZYJCNKZDMOOHSA-UHFFFAOYSA-N
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Description

Aluminum tert-butoxide, also known as aluminum tri-tert-butoxide, is an organoaluminum compound with the chemical formula Al[OC(CH₃)₃]₃. It is a white or slightly gray solid that is highly soluble in organic solvents. This compound is widely used in organic synthesis and as a precursor in the preparation of various aluminum-containing materials .

Mechanism of Action

Target of Action

Aluminum tert-butoxide, also known as Aluminum-tri-tert-butoxide, primarily targets alcohols and ketones in chemical reactions . It is utilized as a reagent in the Oppenauer oxidation of alcohols to ketones and in the Meerwein-Ponndorf-Verley reduction of ketones .

Mode of Action

This compound interacts with its targets (alcohols and ketones) through oxidation and reduction reactions . In the Oppenauer oxidation, it facilitates the conversion of alcohols to ketones . In the Meerwein-Ponndorf-Verley reduction, it aids in the reduction of ketones .

Biochemical Pathways

The primary biochemical pathway influenced by this compound is the Oppenauer oxidation and Meerwein-Ponndorf-Verley reduction . These pathways involve the oxidation of alcohols to ketones and the reduction of ketones, respectively . The compound also plays a role in the formation of S–S, S–Se, N–N, and C–N bonds, extending its scope in chemical synthesis .

Pharmacokinetics

It’s important to note that it is asolid powder at room temperature . Its bioavailability, distribution, metabolism, and excretion would largely depend on the specific conditions of its use and the system in which it is applied.

Result of Action

The result of this compound’s action is the successful conversion of alcohols to ketones in the Oppenauer oxidation and the reduction of ketones in the Meerwein-Ponndorf-Verley reduction . It is also involved in the preparation of 1,1,2-triethoxyethene by reacting with 1,1,2,2-tetraethoxyethane followed by the elimination of alcohol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aluminum tert-butoxide can be synthesized through the alcohol interchange method. This involves reacting aluminum isopropoxide with tert-butyl alcohol under reflux conditions. The reaction is typically carried out in the presence of a catalyst such as mercuric chloride to facilitate the interchange .

Industrial Production Methods: In industrial settings, this compound is produced by heating aluminum shavings with tert-butyl alcohol in the presence of a small amount of this compound as a catalyst. The reaction mixture is then refluxed, and the product is purified by distillation and recrystallization .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Typically involves the use of this compound in the presence of a secondary alcohol and a ketone.

    Reduction: Requires this compound and a ketone in the presence of an alcohol.

    Substitution: Often carried out in organic solvents such as benzene or toluene under reflux conditions.

Major Products Formed:

    Oxidation: Ketones

    Reduction: Alcohols

    Substitution: Various aluminum-containing organic compounds

Comparison with Similar Compounds

  • Aluminum isopropoxide
  • Aluminum ethoxide
  • Aluminum tri-sec-butoxide

Comparison:

This compound stands out due to its unique combination of solubility, reactivity, and catalytic properties, making it a valuable compound in both research and industrial applications.

Properties

CAS No.

556-91-2

Molecular Formula

C4H10AlO

Molecular Weight

101.10 g/mol

IUPAC Name

aluminum;2-methylpropan-2-olate

InChI

InChI=1S/C4H10O.Al/c1-4(2,3)5;/h5H,1-3H3;

InChI Key

ZYJCNKZDMOOHSA-UHFFFAOYSA-N

SMILES

CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Al+3]

Canonical SMILES

CC(C)(C)O.[Al]

556-91-2

Pictograms

Flammable; Corrosive

Synonyms

Aluminum tert-butoxide (6CI,7CI);  tert-Butyl Alcohol Aluminum Salt;  Aluminum t-Butoxide;  Aluminum tert-Butanolate;  Aluminum tert-Butylate;  Aluminum tri-tert-Butoxide;  Aluminum tris(tert-Butoxide);  Aluminum tris(tert-Butylate);  Tri-tert-Butoxyaluminum

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a key application of aluminum tert-butoxide in organic synthesis?

A: this compound can be used to induce dehydration reactions. For example, in a study focusing on the synthesis of rac-dihydroisorotundine, researchers employed this compound at elevated temperature (220°C) to eliminate a methanol molecule from a dimethylketal intermediate. This step was crucial in the final stages of synthesizing the target molecule, rac-dihydroisorotundine [].

Q2: Beyond dehydration, are there other synthetic applications of this compound?

A: Yes, this compound is known to facilitate the Meerwein-Ponndorf-Verley (MPV) reduction. This reaction is particularly useful for the stereoselective reduction of ketones to alcohols. Research has shown that replacing the commonly used aluminum isopropoxide catalyst with this compound in MPV reductions can lead to a significant increase in reaction rate [].

Q3: How does the choice of aluminum alkoxide catalyst influence the stereochemistry of MPV reductions?

A: The stereochemical outcome of MPV reductions, particularly in the context of synthesizing chiral molecules like HIV protease inhibitors, is significantly impacted by the type of aluminum alkoxide catalyst used. While both aluminum isopropoxide and this compound can catalyze these reductions, they often lead to different diastereomeric ratios in the products. Researchers observed this difference when investigating the synthesis of a specific diastereomer of an alcohol intermediate for HIV protease inhibitors. The study highlighted the importance of catalyst selection for controlling the stereochemistry of the final product [].

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